Product packaging for [1,1'-Biphenyl]-3-sulfonic acid(Cat. No.:CAS No. 41949-30-8)

[1,1'-Biphenyl]-3-sulfonic acid

Cat. No.: B14026841
CAS No.: 41949-30-8
M. Wt: 234.27 g/mol
InChI Key: ZIZHLOXKPFDUBA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a class of organic compounds defined by the presence of a sulfonic acid group directly attached to an aromatic ring. numberanalytics.com They are generally synthesized through sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by an -SO3H group. wikipedia.orgwikipedia.org Common sulfonating agents include sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide. numberanalytics.comnumberanalytics.com

These compounds are typically strong acids, often with acidity comparable to or greater than mineral acids like hydrochloric acid. wikipedia.org Their high polarity and ability to form strong hydrogen bonds make them highly soluble in water and other polar solvents. wikipedia.orgnus.edu.sg This solubility is a key feature utilized in many of their applications. britannica.com Aromatic sulfonic acids serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and detergents. numberanalytics.com

Historical Development of Biphenyl (B1667301) Derivatives in Organic Synthesis Research

The journey of biphenyl derivatives in organic chemistry dates back over a century, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way for their synthesis. bohrium.comnih.gov Initially, biphenyls were recognized for their use as heat transfer fluids and in the production of polychlorinated biphenyls (PCBs). ijsdr.org However, their significance in organic synthesis grew as chemists developed new methods for their preparation and functionalization. researchgate.net

The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Stille couplings, revolutionized the synthesis of functionalized biphenyls, offering greater efficiency and control. bohrium.comnih.gov These advancements allowed for the creation of a vast library of biphenyl derivatives with diverse and complex structures. nih.govrsc.org Consequently, biphenyls have become fundamental structural motifs in many medicinally active compounds, natural products, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net

Significance of Sulfonic Acid Functionality in Organic Chemistry and Materials Science Methodologies

The sulfonic acid group (-SO3H) is a highly versatile functional group with profound implications in both organic chemistry and materials science. wikipedia.orgbritannica.com In organic synthesis, its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. numberanalytics.com It can act as a directing group in electrophilic aromatic substitution reactions and can also be used as a protecting group due to the reversibility of the sulfonation reaction. wikipedia.org

In materials science, the sulfonic acid group is prized for its ability to impart specific properties to materials. Its high acidity makes sulfonic acid-containing polymers effective solid acid catalysts in various industrial processes. nus.edu.sg Furthermore, the polarity of the sulfonic acid group is exploited in the design of ion-exchange resins for water purification and in the development of proton-exchange membranes for fuel cells, where it facilitates proton conductivity. wikipedia.orgnus.edu.sg The presence of this group can significantly enhance the water solubility of large organic molecules. britannica.com

Scope and Objectives of Academic Research Pertaining to [1,1'-Biphenyl]-3-sulfonic Acid

Academic research on this compound and its derivatives is multifaceted. A primary focus is the development of novel synthetic methodologies to access these compounds with high yield and selectivity. This includes the exploration of new catalytic systems and reaction conditions.

Another significant area of investigation is the application of these compounds as ligands in catalysis. The biphenyl scaffold provides a rigid and tunable framework, while the sulfonic acid group can enhance catalyst solubility in polar solvents, facilitating catalyst recovery and reuse. For instance, biphenyl sulfonic acid ligands have been explored for their utility in catalytic C-N cross-coupling reactions. acs.org

Furthermore, researchers are exploring the potential of this compound derivatives in materials science. This includes their use in the synthesis of novel polymers with tailored properties for applications such as proton-exchange membranes, and as building blocks for functional dyes and pigments. The unique combination of the biphenyl and sulfonic acid moieties continues to inspire new avenues of research aimed at harnessing their synergistic properties.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H10O3S nih.gov
Molecular Weight 234.27 g/mol nih.gov
IUPAC Name 3-phenylbenzenesulfonic acid nih.gov
CAS Number 41949-30-8 nih.gov
Monoisotopic Mass 234.03506535 Da nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3S B14026841 [1,1'-Biphenyl]-3-sulfonic acid CAS No. 41949-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41949-30-8

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-phenylbenzenesulfonic acid

InChI

InChI=1S/C12H10O3S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,13,14,15)

InChI Key

ZIZHLOXKPFDUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl 3 Sulfonic Acid and Its Precursors

Oxidation of Thiol or Sulfide (B99878) Precursors to Sulfonic Acid

One indirect route involves the oxidation of a thiol or sulfide precursor. youtube.comgoogle.com For the synthesis of [1,1'-biphenyl]-3-sulfonic acid, this would typically start with biphenyl-3-thiol. The thiol group can be oxidized to a sulfonic acid using strong oxidizing agents. youtube.comresearchgate.net This oxidation proceeds through intermediate stages of sulfenic and sulfinic acids. researchgate.netnih.gov

A variety of oxidizing agents can be used for this transformation. Hydrogen peroxide is a common choice, often requiring multiple equivalents. youtube.com Other methods include oxidation with iodosobenzene (B1197198) in the presence of a hydrogen chloride source. oup.com The oxidation of diaryl disulfides to the corresponding sulfonic acids has also been reported. google.com

Hydrolysis of Sulfonyl Halides

Another important indirect method is the hydrolysis of a sulfonyl halide, most commonly a sulfonyl chloride. cdnsciencepub.comrsc.org In this approach, biphenyl-3-sulfonyl chloride serves as the immediate precursor to this compound. The sulfonyl chloride is readily hydrolyzed by water to the corresponding sulfonic acid. wikipedia.org The kinetics and mechanism of this hydrolysis have been studied, and it is generally considered to proceed via an SN2-type mechanism. rsc.org

Biphenyl-3-sulfonyl chloride can be synthesized from the corresponding amine via a Sandmeyer-type reaction. acs.org This involves diazotization of 3-aminobiphenyl (B1205854) followed by reaction with sulfur dioxide in the presence of a copper salt. acs.org

Metal Catalyzed Coupling Reactions for Biphenyl Formation with Subsequent Sulfonation

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. gre.ac.ukresearchgate.net This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a base. libretexts.orgyoutube.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a Pd(II) species. youtube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. youtube.com

For the synthesis of this compound, the key precursors would be a derivative of 3-halobenzenesulfonic acid and phenylboronic acid, or alternatively, 3-boronobenzenesulfonic acid and a phenyl halide. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the sulfonic acid group. libretexts.org The development of specialized phosphine (B1218219) ligands has further expanded the scope and efficiency of this reaction for challenging substrates. nih.gov

Below is a table illustrating typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
3-BromobenzenesulfonatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water>90
Iodobenzene3-(dihydroxyboryl)benzenesulfonic acidPd(OAc)₂ / SPhosK₃PO₄1,4-DioxaneHigh

This table represents generalized conditions based on typical Suzuki-Miyaura reactions for analogous compounds.

Ullmann Coupling and Related Methodologies

The Ullmann reaction is a classic method for synthesizing symmetrical and unsymmetrical biaryls through the copper-catalyzed coupling of two aryl halide molecules. byjus.comorganic-chemistry.org Traditionally, the reaction requires high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org

The mechanism is thought to proceed through the formation of an organocopper intermediate. organic-chemistry.orgslideshare.net An aryl halide undergoes oxidative addition to a copper(I) species, which then reacts with a second molecule of aryl halide, followed by reductive elimination to form the biaryl C-C bond. organic-chemistry.org

While effective, the harsh conditions of the classic Ullmann reaction can limit its applicability, especially for substrates with sensitive functional groups. Modern variations utilize soluble copper catalysts with ligands such as diamines or phenanthrolines, which can facilitate the reaction at lower temperatures. wikipedia.org The Ullmann condensation can also be used to form other bonds, such as in the synthesis of diaryl ethers (C-O coupling) and diarylamines (C-N coupling, also known as the Goldberg reaction). wikipedia.org For the synthesis of this compound, this method would typically involve the self-coupling of a 3-halobenzenesulfonic acid derivative in the presence of activated copper.

Aryl HalideCatalystSolventTemperature (°C)
3-Iodobenzenesulfonic acid sodium saltCopper bronzeDMF150-200
2,2'-Diiodobiphenyl (B1330377)Copper bronzeDMF>200

This table illustrates typical conditions for Ullmann reactions. The synthesis of biphenylenes from 2,2'-diiodobiphenyl is a known application. byjus.com

One-Pot Synthetic Approaches for Sulfonic Acid Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For biphenyl sulfonic acid derivatives, such approaches can streamline the synthetic process.

One strategy involves a one-pot diazotization/cross-coupling sequence. For example, an aniline (B41778) derivative like 3-aminobenzenesulfonic acid could be converted to a diazonium salt in situ and then immediately subjected to a palladium-catalyzed cross-coupling reaction with an arylboronic acid. gre.ac.uk Another approach could be a tandem Heck/Suzuki coupling reaction, which has been successfully used for other complex biphenyls. researchgate.net

Recent advancements have also focused on the direct C-H arylation of arenes. This would involve the coupling of benzenesulfonic acid directly with benzene or a phenyl halide derivative, though this can present challenges regarding regioselectivity. The development of sulfonic acid functionalized metal-organic frameworks (MOFs) has showcased one-pot methods where the sulfonic acid group is introduced during the assembly of the material, highlighting the feasibility of integrating sulfonation into a single synthetic step. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Biphenyl Sulfonic Acids

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for biphenyl sulfonic acids, aiming to reduce environmental impact and improve safety.

Key aspects of sustainable synthesis in this context include:

Green Solvents: Utilizing environmentally benign solvents like water is a primary goal. Biphasic modifications of the Suzuki coupling have been developed where the reactants and products are in an aqueous phase, while a phase-transfer catalyst shuttles them to an organic phase containing the palladium catalyst, which can be recycled. researchgate.net

Energy Efficiency: Microwave-assisted ucv.ro and ultrasound-assisted nih.gov syntheses have emerged as energy-efficient alternatives to conventional heating. These techniques can dramatically reduce reaction times and improve yields. For instance, the synthesis of sulfanilic acid, a related compound, is significantly faster and higher yielding under microwave irradiation compared to thermal activation. ucv.ro

Catalyst Recyclability: The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), is a key green strategy. These catalysts can be easily recovered from the reaction mixture by filtration and reused, reducing costs and heavy metal waste. researchgate.net

Atom Economy: One-pot syntheses and direct C-H activation/arylation strategies contribute to higher atom economy by minimizing the number of steps and the use of protecting groups and stoichiometric reagents.

Green Chemistry ApproachDescriptionExample Application
Aqueous Media Using water as a solvent to replace volatile organic compounds (VOCs).Inverse biphasic Suzuki coupling for biphenyldicarboxylic acids. researchgate.net
Microwave Irradiation Using microwave energy to accelerate reaction rates and reduce energy consumption.Synthesis of sulfanilic acid from aniline and sulfuric acid. ucv.ro
Ultrasound Sonication Employing ultrasonic waves to enhance reaction rates and yields.Copper-catalyzed Ullmann-Goldberg type coupling-cyclization. nih.gov
Recyclable Catalysts Using heterogeneous catalysts like Pd/C that can be easily separated and reused.Ligand-free Pd/C-catalyzed homocoupling of haloarenes in water. researchgate.net

Brønsted Acid Catalysis in Acid-Catalyzed Reactions

As a strong Brønsted acid, this compound effectively donates protons to facilitate a wide array of acid-catalyzed reactions. nih.govrsc.org Its catalytic activity is central to several key organic transformations.

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, and transesterification, the exchange of the alkoxy group of an ester with another alcohol, are fundamental processes in organic synthesis, with applications in industries ranging from fragrances to biodiesel production. aurak.ac.aeresearchgate.net These reactions are typically catalyzed by strong acids. aurak.ac.aemdpi.com While mineral acids like sulfuric acid are effective, they present challenges related to corrosion and separation. aurak.ac.aemdpi.com

This compound and other sulfonic acids serve as efficient catalysts for these reactions. aurak.ac.aersc.org For instance, p-toluenesulfonic acid, a related sulfonic acid, has been demonstrated to effectively catalyze both the esterification of carboxylic acids and the transesterification of β-ketoesters. researchgate.net The use of solid-supported sulfonic acid catalysts is particularly advantageous as it simplifies catalyst recovery and minimizes waste. aurak.ac.aemdpi.com In the context of biodiesel production, sulfonic acid-functionalized catalysts have shown high activity in the esterification of free fatty acids, a critical step in processing lower-quality feedstocks. mdpi.commdpi.com The reaction mechanism for sulfonic acid-catalyzed esterification has been studied, with computational studies suggesting pathways involving either a sulfonylium cation intermediate (S\textsubscript{N}1) or protonated methanol (B129727) as an alkylating agent (S\textsubscript{N}2). rsc.org

Table 1: Representative Esterification and Transesterification Reactions Catalyzed by Sulfonic Acids

CatalystReactantsProductKey Findings
p-Toluenesulfonic acidCarboxylic acids and alcoholsEstersEffective for a range of substrates. researchgate.net
p-Toluenesulfonic acidβ-ketoesters and alcoholsTransesterified estersGood yields under mild conditions. researchgate.net
Sulfonic acid-functionalized solidFree fatty acids and methanolFatty acid methyl estersHigh conversion rates, crucial for biodiesel production. mdpi.commdpi.com

Acetal (B89532) and Ketal Formation

The formation of acetals and ketals is a crucial method for protecting carbonyl groups (aldehydes and ketones) during multi-step organic syntheses. nih.govlibretexts.org This reaction involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through a hemiacetal or hemiketal intermediate. libretexts.orgyoutube.com

This compound, owing to its acidic nature, can effectively catalyze this transformation. The protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. youtube.comyoutube.com To drive the equilibrium towards the formation of the acetal or ketal, the water generated during the reaction is typically removed. libretexts.org Both cyclic and acyclic acetals can be formed, with diols like ethylene (B1197577) glycol commonly used to create cyclic acetals, which are particularly stable protecting groups. libretexts.orgyoutube.com

Table 2: Acetal and Ketal Formation using Acid Catalysis

Carbonyl CompoundAlcohol/DiolCatalyst TypeProduct
AldehydeTwo equivalents of alcoholAcid CatalystAcetal
KetoneTwo equivalents of alcoholAcid CatalystKetal
Aldehyde/KetoneEthylene GlycolAcid CatalystCyclic Acetal/Ketal

Cyclization and Rearrangement Reactions

Acid catalysts play a pivotal role in promoting various intramolecular cyclization and rearrangement reactions, leading to the formation of cyclic compounds and structural isomers. This compound can facilitate such transformations by protonating a functional group within a molecule, thereby generating a reactive intermediate, such as a carbocation, which can then undergo cyclization or rearrangement. nih.gov

An example of an acid-catalyzed cyclization is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. nih.gov While often catalyzed by Lewis acids, Brønsted acids can also promote this and similar cyclizations. Rearrangement reactions, such as the pinacol (B44631) rearrangement, also rely on the generation of a carbocation intermediate through protonation by a strong acid. The stability and reactivity of the biphenyl scaffold in this compound make it a suitable catalyst for a range of these intricate transformations. Radical-induced rearrangement-cyclizations of unsaturated allylic sulphones have also been described, proceeding through a radical chain mechanism. rsc.org

Role as a Catalyst in Polymerization Processes

This compound and its derivatives can act as catalysts in polymerization reactions. The sulfonic acid group can initiate polymerization through several mechanisms. For instance, in the polymerization of vinyl monomers, the acidic proton can initiate cationic polymerization. The use of monomers containing sulfonic acid groups, such as 2-acryloylamino-2,2-dimethylethane-1-sulfonic acid, allows for the direct incorporation of these acidic functionalities into the polymer backbone, creating acid-modified polymers with applications as ion-exchange resins and other functional materials. google.com

Furthermore, protecting the sulfonic acid group allows for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to be employed. nih.gov After polymerization, the protecting group can be removed to yield a well-defined polymer containing sulfonic acid groups. nih.gov Hyperbranched poly(ether sulfone)s functionalized with sulfonic acid groups have also been developed as stable and highly active solid acid catalysts. researchgate.net

Heterogeneous Catalytic Systems Incorporating Supported this compound

To overcome the challenges associated with homogeneous catalysis, such as catalyst separation and reuse, this compound can be immobilized on solid supports to create heterogeneous catalysts. nih.gov These supported catalysts offer the advantages of easy recovery, recyclability, and often enhanced stability.

Functionalization of Mesoporous Materials with Sulfonic Acid Groups

Mesoporous materials, such as SBA-15 silica (B1680970), are excellent supports for catalysts due to their high surface area, large and uniform pore sizes, and thermal stability. aurak.ac.aeucsb.edu These materials can be functionalized with sulfonic acid groups to create highly active and selective solid acid catalysts. acs.orguq.edu.au

The functionalization can be achieved through two primary methods: grafting and co-condensation. mdpi.com In the grafting method, the pre-synthesized mesoporous silica is treated with an organosilane containing a thiol group, which is subsequently oxidized to a sulfonic acid group. mdpi.com The co-condensation method involves the simultaneous hydrolysis and condensation of a silica precursor, like tetraethoxysilane (TEOS), and a thiol-containing organosilane in the presence of a structure-directing agent. ucsb.eduacs.org The resulting material has sulfonic acid groups incorporated directly into the silica framework. ucsb.edu

These sulfonic acid-functionalized mesoporous materials have demonstrated significant catalytic activity in various organic reactions, including esterification, Friedel-Crafts alkylation, and the synthesis of various bioactive molecules. acs.orgmdpi.com The ordered pore structure of these materials can also impart shape selectivity to the catalytic process. uq.edu.au

Table 3: Methods for Functionalizing Mesoporous Materials with Sulfonic Acid Groups

MethodDescriptionPrecursor ExampleKey Advantage
GraftingPost-synthesis modification of pre-formed mesoporous silica. mdpi.com3-mercaptopropyltrimethoxysilane (MPTMS)Preserves the structure of the initial material.
Co-condensationOne-pot synthesis involving the simultaneous reaction of silica and organosilane precursors. ucsb.eduacs.org3-mercaptopropyltrimethoxysilane (MPTMS)Direct incorporation of functional groups into the framework. ucsb.edu

Carbon-Based Solid Acid Catalysts

The immobilization of acidic functional groups onto solid supports to create heterogeneous catalysts is a cornerstone of green chemistry, offering advantages in catalyst separation and reusability. Carbon-based solid acids are particularly noteworthy due to their low cost, high stability, and substantial surface area. scirp.org The synthesis of these catalysts often involves the sulfonation of carbonaceous materials. mdpi.commdpi.com

While direct examples of using this compound for the synthesis of carbon-based solid acid catalysts are not extensively documented in the provided search results, the general methodologies for creating such catalysts are well-established. These methods typically involve either the sulfonation of a pre-existing carbon material or the carbonization of a sulfonated precursor. mdpi.com

One common approach is the hydrothermal carbonization of a carbohydrate source in the presence of a sulfonating agent. scirp.orgresearchgate.net For instance, a mixture of glucose and p-toluenesulfonic acid can be hydrothermally treated to produce carbonaceous monoliths with surface sulfonic acid groups. researchgate.net Another method involves the sulfonation of activated carbon. mdpi.comnih.gov This can be achieved through various means, including treatment with concentrated sulfuric acid or via an aryl diazonium salt reduction process. mdpi.comnih.gov For example, sulfonated activated carbon with a sulfonic acid group density of 0.64 mmol·g⁻¹ has been synthesized and shown to be an effective catalyst in esterification reactions. mdpi.comnih.gov The performance of these catalysts is often correlated with the density of the sulfonic acid groups and the specific surface area of the carbon support. mdpi.comnih.gov

The following table summarizes different methods for the preparation of carbon-based solid acid catalysts, which could hypothetically be adapted for use with this compound.

Carbon SourceSulfonation MethodResulting Catalyst PropertiesApplication Example
StarchHydrothermal method with alkyl benzene sulfonic acidsHigh –SO3H loading, reusableEsterification
NaphthaleneOne-step carbonization with concentrated sulfuric acidAcid content up to 4.9 mmol·g⁻¹Not specified
Activated CarbonAryl diazonium salt reduction processSO3H density of 0.64 mmol·g⁻¹, specific surface area of 602 m²·g⁻¹Esterification of acetic acid with ethanol
Hollow palm fruit stringSulfonation with concentrated H2SO4 followed by high-temperature carbonizationGood performance and reusabilityBiodiesel production

Chiral Catalysis Mediated by this compound Analogs (e.g., BINSA)

Chiral Brønsted acids have become powerful tools in asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govrsc.org While this compound itself is achiral, its axially chiral analogs have demonstrated significant potential in this field. A prominent example is 1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA), a stronger Brønsted acid than corresponding phosphoric acids and carboxylic acids. nih.gov

Chiral analogs of this compound, particularly BINSA, have been successfully employed as organocatalysts in a variety of asymmetric transformations. The increased acidity of BINSA compared to other Brønsted acid catalysts often leads to enhanced reactivity. nih.gov

A notable application of BINSA is in the enantioselective aza-Friedel–Crafts reaction. Chiral ammonium (B1175870) salts of BINSA have been shown to be effective catalysts for the reaction between aldimines and pyrroles, producing chiral aryl(1H-pyrrol-2-yl)methanamines, which are valuable building blocks for pharmaceuticals. The catalytic activity and enantioselectivity can be fine-tuned by modifying the achiral amine component of the ammonium salt, highlighting the modularity of this catalytic system.

Another significant application is in the direct Mannich-type reaction. BINSA-based catalysts have been utilized to promote the reaction between an imine and a 1,3-dicarbonyl compound, yielding chiral β-amino carbonyl compounds with high enantioselectivity.

The following table presents selected research findings on the use of BINSA in asymmetric catalysis.

Reaction TypeCatalystSubstratesProductEnantiomeric Excess (ee)
Aza-Friedel–Crafts(R)-BINSA • 8a2 (ammonium salt)Benzyl benzylidenecarbamate and N-benzylpyrroleChiral aryl(1H-pyrrol-2-yl)methanamine45% ee
Direct Mannich-type reaction(R)-BINSA ammonium saltsAldimines and 1,3-ketoester equivalentsChiral β-amino carbonyl compoundsHigh enantioselectivity

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing existing catalysts and designing new, more efficient ones. For reactions catalyzed by this compound and its analogs, the primary role of the catalyst is that of a Brønsted acid, activating electrophiles through protonation. illinois.eduyoutube.com

In a typical Brønsted acid-catalyzed reaction, the sulfonic acid protonates the substrate, rendering it more susceptible to nucleophilic attack. youtube.com For example, in the case of an imine substrate, protonation of the nitrogen atom generates a highly electrophilic iminium ion. This activation step is often the key to the catalytic cycle. Following the nucleophilic addition, the catalyst is regenerated by deprotonation of the product.

For chiral Brønsted acids like BINSA, the mechanism of stereochemical induction is of particular interest. The chiral environment created by the catalyst directs the approach of the nucleophile to one face of the activated substrate, leading to the preferential formation of one enantiomer. The catalyst's structure, including the steric bulk and electronic properties of its substituents, plays a critical role in determining the enantioselectivity. researchgate.net

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and the isolation of intermediates, and computational methods like Density Functional Theory (DFT) calculations. nih.govnih.govnih.govrsc.org DFT studies can provide valuable insights into the structures of transition states and the energetics of different reaction pathways, helping to elucidate the origins of stereoselectivity. researchgate.netfrontiersin.orgtib.eu

While a detailed catalytic cycle specifically for this compound was not found in the provided search results, a general mechanism for Brønsted acid catalysis can be proposed.

Proposed General Catalytic Cycle for Brønsted Acid Catalysis:

Protonation: The sulfonic acid catalyst protonates the electrophilic substrate (e.g., an imine or carbonyl compound), increasing its reactivity.

Nucleophilic Attack: A nucleophile attacks the activated substrate, forming a new bond. In chiral catalysis, the chiral catalyst directs the stereochemical outcome of this step.

Deprotonation: The resulting intermediate is deprotonated, releasing the product and regenerating the active catalyst.

This fundamental cycle is central to the catalytic activity of this compound and its analogs in a wide array of organic transformations.

Reactivity and Reaction Pathways of 1,1 Biphenyl 3 Sulfonic Acid

Transformations of the Sulfonic Acid Group

The sulfonic acid moiety is a highly versatile functional group, capable of undergoing several important transformations to yield a variety of derivatives.

A primary reaction of [1,1'-Biphenyl]-3-sulfonic acid is its conversion to the corresponding sulfonyl halide, most commonly [1,1'-Biphenyl]-3-sulfonyl chloride. This transformation is a critical step for further derivatization, as sulfonyl chlorides are significantly more reactive than the parent sulfonic acid. nih.gov The reaction is typically achieved by treating the sulfonic acid with a halogenating agent.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This reagent is widely used for the preparation of sulfonyl chlorides from sulfonic acids. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. pearson.commasterorganicchemistry.comnih.gov

Chlorosulfonic acid (ClSO₃H): This is another effective reagent for the direct conversion of aromatic compounds to their sulfonyl chlorides. numberanalytics.comchadsprep.com

Phosphorus pentachloride (PCl₅): This can also be used, though it is often a more aggressive reagent.

The general reaction involves the replacement of the hydroxyl (-OH) group of the sulfonic acid with a halide, typically a chloride atom. This creates a highly reactive sulfonyl chloride that serves as a precursor for other functional groups. openstax.orgresearchgate.netmasterorganicchemistry.com

Table 1: Reagents for the Formation of [1,1'-Biphenyl]-3-sulfonyl Chloride

Reagent Formula Typical Conditions
Thionyl Chloride SOCl₂ Often heated, sometimes with a catalytic amount of DMF.
Chlorosulfonic Acid ClSO₃H Typically performed at low temperatures.
Phosphorus Pentachloride PCl₅ Can be carried out in an inert solvent.

[1,1'-Biphenyl]-3-sulfonyl chloride is the key intermediate for the synthesis of sulfonamides and sulfonic esters, two important classes of organic compounds. nih.gov

Sulfonamides: These derivatives are formed by the reaction of [1,1'-Biphenyl]-3-sulfonyl chloride with a primary or secondary amine. rsc.orgorganicchemistrytutor.com This reaction, known as sulfonylation of amines, is a robust method for forming a stable sulfur-nitrogen bond. libretexts.orglibretexts.org The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride that is formed. A wide variety of sulfonamides can be synthesized by choosing different amine starting materials. unizin.org

Sulfonic Esters (Sulfonates): These are typically synthesized by the reaction of [1,1'-Biphenyl]-3-sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. rsc.orgyoutube.com This is a standard method for forming the sulfonate ester linkage. libretexts.org Alternative, direct esterification methods from the sulfonic acid exist, such as reacting this compound with orthoformates (e.g., trimethyl orthoformate for the methyl ester) under mild conditions. rsc.orgyoutube.com These methods avoid the intermediate step of forming the sulfonyl chloride. youtube.comlibretexts.org

Table 2: Derivatization Reactions

Derivative General Reactants Product Class
Sulfonamide [1,1'-Biphenyl]-3-sulfonyl chloride + Amine (R-NH₂) [1,1'-Biphenyl]-3-sulfonamide
Sulfonic Ester [1,1'-Biphenyl]-3-sulfonyl chloride + Alcohol (R-OH) This compound ester
Sulfonic Ester This compound + Orthoformate This compound ester

As a strong acid, this compound readily reacts with bases to form salts. This includes reactions with alkali metal hydroxides (e.g., NaOH, KOH), carbonates, and amines to yield the corresponding sulfonate salts. stackexchange.comwikipedia.org These salts often exhibit increased water solubility compared to the free acid. The formation of sulfonate salts is a fundamental acid-base reaction. nih.gov

Furthermore, the sulfonate group can act as a ligand in coordination chemistry, forming complexes with metal ions. The oxygen atoms of the sulfonate group can coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, related sulfonated biphenyl (B1667301) ligands, such as biphenyl-3,3′-disulfonyl-4,4′-dicarboxylic acid, have been used to synthesize three-dimensional frameworks with lanthanide and potassium ions. These structures can exhibit interesting properties like porosity, proton conductivity, and luminescence. Cobalt coordination polymers have also been prepared using phenyl sulfonic acids, acting as catalysts. The ability of the sulfonate group to coordinate with metal ions, often in conjunction with other functional groups on the biphenyl scaffold, allows for the construction of complex supramolecular architectures.

Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl core of the molecule is susceptible to aromatic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions, the site of substitution on the this compound molecule is determined by the interplay of the directing effects of the two substituents on the biphenyl system. libretexts.org

The Sulfonic Acid Group (-SO₃H): This is a strong electron-withdrawing group and is therefore a deactivating, meta-director. openstax.org It reduces the electron density of the ring to which it is attached (Ring A), making it less reactive towards electrophiles. Substitution is directed to the positions meta to the sulfonic acid group (positions 2 and 5).

The Phenyl Group (-C₆H₅): This group is considered a weakly activating, ortho, para-director. rsc.org It donates electron density to the ring to which it is attached (in this case, Ring A) and activates the other ring (Ring B) towards electrophilic attack.

Table 3: Directing Effects in Electrophilic Aromatic Substitution

Substituent Ring Electronic Effect Directing Influence
-SO₃H Ring A Strongly deactivating, electron-withdrawing meta-directing (positions 2, 5)
-C₆H₅ Ring B Weakly activating, electron-donating (by resonance) ortho, para-directing (positions 2', 4', 6')

Predicted Major Products: Substitution on the unsubstituted ring at the 4'- (para) and 2'- (ortho) positions.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally less common for simple aromatic hydrocarbons but can occur on appropriately functionalized derivatives. nih.gov For an SNAr reaction to proceed on a derivative of this compound, two key features are required:

A good leaving group: Typically a halide (e.g., -F, -Cl, -Br) must be present on one of the aromatic rings. numberanalytics.com

Strong electron-withdrawing groups: These groups must be positioned ortho or para to the leaving group. stackexchange.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.

The sulfonic acid group (-SO₃H) or its derivatives (e.g., -SO₂R, -SO₂NR₂) are strong electron-withdrawing groups. chadsprep.com Therefore, if a halogen atom were present on the same ring as the sulfonic acid group, specifically at an ortho or para position (e.g., in 4-chloro-[1,1'-biphenyl]-3-sulfonic acid), that ring would be activated for nucleophilic attack. A nucleophile (e.g., an alkoxide, amine, or thiol) could then displace the chloride ion. Substitution on a halogenated, non-sulfonated ring could also occur if it were activated by other electron-withdrawing groups like a nitro group. libretexts.org

Advanced Spectroscopic and Diffraction Methodologies for Characterizing 1,1 Biphenyl 3 Sulfonic Acid and Its Complexes/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of [1,1'-Biphenyl]-3-sulfonic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another. For derivatives of biphenyl (B1667301) sulfonic acid, the aromatic protons typically appear as complex multiplets in the downfield region of the spectrum due to the influence of the phenyl rings and the sulfonic acid group. The exact chemical shifts and coupling patterns are sensitive to the substitution pattern on the biphenyl core.

Technique Application in Structural Elucidation Expected Observations for this compound
¹H NMR Identifies proton environments and their connectivity.Complex multiplets in the aromatic region (downfield).
¹³C NMR Determines the carbon framework of the molecule.Distinct signals for each unique carbon, with carbons attached to the SO₃H group showing a characteristic downfield shift.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For biphenyl sulfonic acids, characteristic absorption bands are expected for the sulfonic acid group (-SO₃H). These include strong and broad O-H stretching vibrations, as well as S=O symmetric and asymmetric stretching vibrations. The C-S stretching vibration and various aromatic C-H and C=C stretching and bending vibrations are also observable. researchgate.netmdpi.com For example, in pyridine-3-sulfonic acid, the S-O stretching vibration is observed as a strong band around 1035 cm⁻¹. asianpubs.org In biphenyl compounds, C-C stretching vibrations in the biphenyl rings can be identified, for instance, a peak around 1535-1550 cm⁻¹ has been attributed to this vibration. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy can help to identify the symmetric stretching of the S=O bonds and the breathing modes of the aromatic rings. The C-C stretching modes within the biphenyl rings are also readily observed in Raman spectra. nih.gov For instance, in a study of 1,2-diphytanoyl-sn-glycero-3-phosphocholine, various C-C and CH₂ vibrational modes were assigned using Raman spectroscopy. nih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Sulfonic Acid)Broad, ~3400-2400-
Aromatic C-H Stretch~3100-3000~3100-3000
S=O Asymmetric Stretch~1250-1160~1250-1160
S=O Symmetric Stretch~1080-1010~1080-1010
C-C Stretch (Biphenyl)~1600-1450~1600-1450
C-S Stretch~760~760

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. iosrjournals.org

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π→π* transitions within the conjugated biphenyl system. spcmc.ac.in The benzene (B151609) chromophore itself exhibits three absorption bands, and in biphenyl, where two aromatic rings are in conjugation, these bands can be shifted and their intensities altered. spcmc.ac.in The position and intensity of these absorption bands are influenced by the substituent groups on the biphenyl rings. spcmc.ac.inbohrium.com The sulfonic acid group can act as an auxochrome, modifying the absorption characteristics of the biphenyl chromophore. The degree of coplanarity between the two phenyl rings also significantly affects the electronic spectrum; greater coplanarity leads to a more extended π-system and a red-shift (shift to longer wavelengths) of the absorption maxima. spcmc.ac.in

Transition Expected Wavelength Range (nm) Comments
π→π* (Primary Band)~200-220Intense absorption corresponding to an allowed transition.
π→π* (Secondary Band)~250-280Less intense absorption, often with fine structure, corresponding to a forbidden transition in the parent benzene molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. researchgate.net

Upon ionization in the mass spectrometer, the molecule will form a molecular ion, the mass-to-charge ratio (m/z) of which provides the molecular weight. The molecular ion of this compound has a calculated exact mass of 234.0351 g/mol . nih.gov Subsequent fragmentation of the molecular ion provides valuable structural information. For sulfonic acids, common fragmentation pathways include the loss of the SO₃H group or parts of it, such as SO₂ or SO₃. researchgate.netaaqr.org Desulfonation is a frequently observed fragmentation process in the mass spectra of alkylbenzenesulfonic acids. researchgate.net The fragmentation of the biphenyl core can also occur, leading to characteristic fragment ions. In derivatives, the fragmentation pattern can be influenced by the nature and position of the substituents. researchgate.net

Ion m/z (Expected) Description
[M]⁺~234Molecular ion
[M - SO₃]⁺~154Loss of sulfur trioxide
[M - HSO₃]⁺~153Loss of the sulfonic acid radical
Biphenyl Cation~154Resulting from desulfonation

X-ray Diffraction Analysis of Crystalline Structures and Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. ijasbt.org

For this compound and its derivatives, single-crystal X-ray diffraction can reveal the conformation of the biphenyl moiety, including the dihedral angle between the two phenyl rings. It can also elucidate the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. semanticscholar.org The formation of co-crystals with other molecules can be confirmed, and the specific interactions driving the co-crystal formation can be analyzed. researchgate.netnist.gov This technique is essential for understanding the supramolecular chemistry of these compounds.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. researchgate.net This method is used to study the thermal stability and decomposition pathways of materials. substack.com

When analyzing this compound, a TGA experiment would involve heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air). scribd.com The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of the sulfonic acid group and the biphenyl backbone would occur at characteristic temperatures. The derivative of the TGA curve (the DTG curve) shows the rate of mass loss and can help to identify the temperatures at which the decomposition is most rapid. researchgate.netmdpi.com This information is valuable for understanding the thermal decomposition mechanisms of the compound.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound. utexas.edu CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. eajournals.org

For this compound and its derivatives, cyclic voltammetry can be used to determine their oxidation and reduction potentials. The biphenyl system can undergo both oxidation and reduction, and the presence of the sulfonic acid group will influence these processes. The stability of the resulting radical ions can also be assessed. By studying the CV of a series of related compounds, the effects of different substituents on the electronic properties of the biphenyl core can be systematically investigated.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis

SEM provides high-resolution images of a sample's surface topography. In the context of this compound and its derivatives, SEM can be employed to visualize the particle size, shape, and surface texture of the solid material. For instance, in studies of related sulfonated polymers, SEM has been used to observe the surface and cross-sectional morphology of membranes, which is crucial for understanding their performance in applications like fuel cells. wikipedia.org

Coupled with SEM, EDX allows for the elemental analysis of a sample. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can identify the elements present and their relative abundance. For a compound like this compound (C₁₂H₁₀O₃S), EDX analysis would be expected to show the presence of carbon (C), oxygen (O), and sulfur (S).

Detailed Research Findings on Related Sulfonated Compounds

Although direct SEM and EDX data for this compound is sparse, studies on other sulfonated materials highlight the utility of these techniques.

Sulfonated Graphene: In a study on sulfonated graphene, used as a solid acid catalyst, SEM images revealed the surface morphology of the graphene sheets. researchgate.net The corresponding EDX analysis was crucial in confirming the successful sulfonation. The quantitative EDX data showed the mass ratios of carbon, oxygen, and sulfur, which allowed for the calculation of the density of the sulfonic acid groups on the graphene surface. researchgate.net The homogeneous distribution of the sulfur element, as determined by EDX mapping, indicated a uniform functionalization of the graphene sheets. researchgate.net

Functionalized Nanoparticles: In another example, Fe₃O₄ nanoparticles were functionalized with nicotinic acid and then a sulfonic acid chloride. The EDX spectrum of these nanoparticles clearly identified the presence of the constituent elements, confirming the successful synthesis of the core-shell structure. researchgate.net

Sulfonated Polyphenylenes: For sulfonated polyphenylene membranes, which are polymers comprised of repeating biphenyl units, Transmission Electron Microscopy (TEM), a related imaging technique, has been used to visualize the phase-separated morphology. acs.org In these systems, hydrophilic clusters containing the sulfonic acid groups can be distinguished from the hydrophobic polymer backbone. While not SEM, this illustrates the capability of electron microscopy techniques to probe the microstructure of materials containing the biphenylsulfonic acid moiety.

The table below presents a representative example of quantitative elemental analysis data obtained from EDX for a sulfonated material, specifically sulfonated graphene, which demonstrates the type of information that can be derived for sulfonated aromatic compounds.

ElementMass Ratio (%)
Carbon (C)83.35
Oxygen (O)10.25
Sulfur (S)6.40
Table 1: Representative EDX quantitative analysis of sulfonated graphene, a related sulfonated aromatic material. researchgate.net

This data is instrumental in confirming the presence of the sulfo group and in quantifying the degree of sulfonation, which is a critical parameter for many applications of sulfonated compounds. While this data is for a related material, a similar approach would be applied to characterize this compound and its derivatives.

Computational and Theoretical Investigations of 1,1 Biphenyl 3 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.net DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like [1,1'-Biphenyl]-3-sulfonic acid. ichem.mdnih.gov

In a typical DFT study, the molecule's structure is optimized to find the lowest energy arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netbiointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive.

For instance, a DFT study on a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, using the B3LYP/6–311+G(d,p) level of theory, provided detailed insights into its electronic structure. nih.gov The calculations revealed that the electron density in the HOMO was concentrated on the biphenyl (B1667301) rings, while the LUMO's density was primarily on the benzoic acid portion. nih.gov Similar studies on this compound would help in understanding the influence of the sulfonic acid group on the electronic distribution and reactivity of the biphenyl core.

DFT calculations also allow for the prediction of various reactivity descriptors that quantify aspects of a molecule's behavior in chemical reactions. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ichem.md

Table 1: Calculated Electronic Properties for a Biphenyl Derivative via DFT (Data based on a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid)

ParameterValue
HOMO Energy-6.0814 eV
LUMO Energy-1.7466 eV
HOMO-LUMO Gap (ΔE)4.3347 eV
Source: nih.gov

Ab initio molecular orbital calculations are another class of quantum chemical methods that solve the Schrödinger equation without using experimental data for simplification. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate results. princeton.edu

These calculations are employed to investigate stable structures and electronic properties of molecules. aps.org For a molecule like this compound, ab initio methods can be used to precisely calculate electron correlation effects, which are important for determining accurate energies and properties. They can also be used to compute electronic couplings between molecules, which is essential for understanding energy transfer processes in molecular aggregates. princeton.edu While no specific ab initio studies on this compound are prominently available, the application of these methods to similar aromatic systems demonstrates their power in providing benchmark data for geometries, interaction energies, and reaction barriers. aps.orgprinceton.edu

Conformational Analysis and Energy Landscapes

The two phenyl rings in a biphenyl system are not fixed but can rotate around the central carbon-carbon single bond. The angle of this rotation, known as the dihedral or torsional angle, defines the molecule's conformation. The conformational flexibility of biphenyl derivatives is a key determinant of their physical and biological properties. ic.ac.uk

Computational methods are used to explore the potential energy surface associated with this rotation. The energy landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. ic.ac.uk For unsubstituted biphenyl in the gas phase, the minimum energy conformation occurs at a dihedral angle of approximately 44-45°, representing a balance between two opposing effects:

π-Conjugation: A planar conformation (0° dihedral angle) maximizes the overlap of the π-orbitals between the two rings, leading to stabilizing resonance energy.

Steric Hindrance: In a planar conformation, the hydrogen atoms at the ortho positions (2, 2', 6, and 6') are very close, causing steric repulsion that destabilizes the molecule. ic.ac.uk

The twisted conformation at ~45° is the optimal compromise. The energy barrier for rotation through the planar (0°) state is relatively small, while the barrier for rotating through the perpendicular (90°) state, where π-conjugation is completely lost, is also modest. ic.ac.uk The presence of substituents, such as the -SO₃H group at the 3-position, can alter this energy landscape. While a substituent at the meta-position does not introduce direct steric clash like an ortho-substituent, it can influence the electronic properties and intermolecular packing, which in turn can favor different dihedral angles in the solid state. researchgate.net

Table 2: Conformational Analysis Data for Unsubstituted Biphenyl

Conformation (Dihedral Angle)Energy Relative to MinimumH...H Non-bonded Distance (ortho)Notes
~45°0 kcal/mol (Minimum)2.39 ÅMost stable gas-phase conformation. ic.ac.uk
~1.5 kcal/mol (Transition State)1.95 ÅPlanar, maximized π-conjugation but with steric repulsion. ic.ac.uk
90°~1.4 kcal/mol (Transition State)3.54 ÅPerpendicular, no π-conjugation across rings. ic.ac.uk
Source: ic.ac.uk

Solvation Models and Acidity Prediction Methodologies

The properties of this compound, particularly its acidity (pKa), are highly dependent on its interaction with the surrounding solvent. Computational solvation models are used to simulate the effects of a solvent without explicitly modeling every solvent molecule.

Polarisable Continuum Models (PCM) are a popular choice, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net Variations of this model include the Conductor-like PCM (CPCM) and the Integral Equation Formalism PCM (IEFPCM). nih.govresearchgate.net These models are coupled with quantum chemical calculations (like DFT or Hartree-Fock) to compute the free energy of a molecule in solution.

The pKa of an acid is related to the Gibbs free energy change (ΔG) of its dissociation in a solvent. By calculating the free energies of the protonated acid (HA) and its deprotonated conjugate base (A⁻) in the solvent model, the pKa can be predicted computationally. researchgate.net Studies on other sulfonic acids have shown that using solution-phase optimized geometries within these models can lead to pKa values in excellent agreement with experimental data. researchgate.net Such calculations for this compound would be crucial for understanding its behavior in aqueous and non-aqueous media.

Table 3: Common Solvation Models for Acidity Prediction

Solvation ModelAbbreviationPrinciple
Polarizable Continuum ModelPCMRepresents the solvent as a continuous dielectric medium surrounding a cavity that encloses the solute molecule.
Conductor-like Polarizable Continuum ModelCPCMA variant of PCM that uses a conductor-like approximation for the dielectric, simplifying calculations. researchgate.net
Integral Equation Formalism PCMIEFPCMAn advanced PCM method that provides a more accurate description of the solute-solvent interaction. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via sulfonation of biphenyl or its participation in further reactions, DFT calculations can map out the entire reaction pathway. rsc.org

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. By comparing the energies of different possible pathways, the most likely mechanism can be determined. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. aps.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. uchicago.edu

For this compound, MD simulations can provide insights into:

Solvation Structure: How water or other solvent molecules arrange around the sulfonic acid group and the biphenyl backbone.

Intermolecular Interactions: The nature and strength of interactions between multiple sulfonic acid molecules, which can lead to aggregation or self-assembly.

Dynamics: The torsional motion of the biphenyl rings in a condensed phase, which can be influenced by interactions with neighboring molecules. aps.org

Polymer Properties: If used as a monomer in polymerization, MD can be used to predict the bulk properties, such as chain conformation and free volume, of the resulting polymer. researchgate.net

For instance, time-dependent DFT combined with molecular dynamics (TDDFT-MD) has been used to simulate the torsional motion of a substituted biphenyl molecule induced by a laser pulse, with results consistent with experimental observations. aps.org This highlights the power of MD in capturing the dynamic behavior that governs the macroscopic properties of materials derived from this compound.

Rational Design and Prediction of Catalytic Performance based on Computational Insights

The rational design of catalysts through computational chemistry represents a paradigm shift in modern chemical research, moving from serendipitous discovery to targeted molecular engineering. For organometallic and organocatalysis, computational methods provide a powerful lens to scrutinize reaction mechanisms, transition states, and catalyst-substrate interactions at an atomic level. In the context of this compound, while specific and extensive computational studies focusing solely on its catalytic applications are emerging, the principles of rational design derived from similar molecular scaffolds, particularly sulfonated biphenyl phosphine (B1218219) ligands, offer significant predictive power.

Computational approaches, primarily rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic and steric properties that govern the catalytic efficacy of a molecule like this compound. The biphenyl backbone provides a rigid yet conformationally flexible framework, and the sulfonic acid group introduces unique electronic and interactive capabilities. The rational design process typically involves a synergistic cycle of computational modeling and experimental validation.

One of the key areas of computational investigation is the role of the sulfonic acid moiety. This functional group can significantly influence the catalytic performance in several ways. Computationally, the acidity of the sulfonic acid proton can be accurately predicted, which is crucial for acid-catalyzed reactions. Furthermore, the sulfonate group can act as a hemilabile ligand or a non-covalent interacting group, stabilizing transition states or intermediates through hydrogen bonding or electrostatic interactions. For instance, studies on the chiral sulfonated phosphine ligand, sSPhos, a dialkylbiaryl phosphine bearing a sulfonate group, have highlighted the importance of the sulfonate in engaging in non-covalent interactions to control enantioselectivity in asymmetric catalysis. cam.ac.uk Mechanistic experiments in these studies suggested that the sulfonate group of sSPhos engages in hydrogen bonding with phenolic starting materials, leading to high levels of enantioinduction in atroposelective Suzuki-Miyaura couplings. cam.ac.uk Similar computational models could be applied to predict how the sulfonic acid group in this compound might interact with substrates to enhance reaction rates and selectivities.

The electronic properties of the entire molecule can be fine-tuned, and these modifications can be modeled computationally to predict their impact on catalytic activity. The introduction of different substituents on the biphenyl rings can alter the electron density at the catalytic center, which in turn affects its reactivity. Computational tools can quantify these electronic effects through parameters like the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric effects, which are paramount in controlling selectivity, can also be meticulously modeled. The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical parameter that dictates the three-dimensional space around a catalytic site. Computational conformational analysis can predict the preferred geometries of the catalyst and its complexes with substrates, providing insights into how steric hindrance might favor the formation of a specific product isomer.

A hypothetical computational workflow for the rational design of a catalyst based on this compound would involve:

Model Building: Construction of the 3D structure of the molecule and any relevant catalytic intermediates or transition states.

Quantum Chemical Calculations (DFT): Optimization of the geometries and calculation of the electronic structures and energies of all species involved in the catalytic cycle.

Analysis of Catalyst-Substrate Interactions: Detailed examination of non-covalent interactions, such as hydrogen bonding involving the sulfonic acid group, to understand their role in substrate activation and transition state stabilization.

Prediction of Catalytic Performance: Using the calculated energy barriers for the key steps of the reaction, the turnover frequency and selectivity of the catalyst can be predicted.

In Silico Ligand Modification: Based on the insights gained, the structure of the biphenyl scaffold can be systematically modified in the computational model (e.g., by adding or changing substituents) to design new catalysts with potentially improved performance.

The following interactive data tables illustrate the type of data that would be generated in a computational study to guide the rational design of catalysts based on this compound.

Table 1: Calculated Electronic Properties of this compound and a Hypothetical Derivative

This table showcases how computational chemistry can predict the electronic properties of the parent molecule and a modified version, providing a basis for understanding their potential catalytic activity.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-7.25-1.895.365.8
4'-Nitro-[1,1'-biphenyl]-3-sulfonic acid-7.82-2.545.288.2

Table 2: Computed Interaction Energies for a Model Catalytic Step

This table illustrates how computational methods can quantify the energetics of a key step in a hypothetical catalytic cycle, providing insight into the role of the sulfonic acid group. The example considers the interaction of the catalyst with a generic substrate (e.g., an alcohol) to form a pre-reaction complex.

Interacting SpeciesInteraction TypeCalculated Binding Energy (kcal/mol)Key Interacting Distance (Å)
This compound + Methanol (B129727)Hydrogen Bond (SO3H...O)-8.51.75
This compound + AmmoniaProton Transfer/Salt Bridge-25.21.10 (N-H), 1.65 (H...O)

These tables, while based on representative data, exemplify how computational insights can provide a quantitative and predictive framework for the rational design of catalysts. By systematically exploring structure-property relationships in silico, the development of novel and more efficient catalysts based on the this compound scaffold can be significantly accelerated, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

Synthesis and Research Applications of Derivatives and Analogs of 1,1 Biphenyl 3 Sulfonic Acid

Chiral Biphenyl (B1667301) Sulfonic Acid Derivatives for Asymmetric Synthesis Research

The development of chiral sulfonic acids has emerged as a significant area of research in asymmetric catalysis. These compounds, particularly those possessing axial chirality derived from the biphenyl scaffold, serve as powerful Brønsted acid catalysts for a variety of enantioselective transformations. The synthesis of these specialized catalysts often involves multi-step sequences, beginning with commercially available materials, and culminating in optical resolution to isolate the desired enantiomers. nih.gov A key strategy for obtaining optically pure forms is through the formation of diastereomeric salts with a chiral amine, allowing for separation by crystallization. nih.gov

One notable class of axially chiral sulfonic acids is based on the 8-benzoimidazolylnaphthalene-1-sulfonic acid structure. nih.gov Researchers have synthesized a range of these compounds and their derivatives, including triflyl imides, to modulate their acidity and catalytic activity. nih.gov The investigation into these catalysts is driven by the need for efficient and highly selective methods to produce chiral molecules, which are crucial intermediates in the pharmaceutical and fine chemical industries. nih.gov

The application of chiral biphenyl sulfonic acid derivatives has been demonstrated in several types of asymmetric reactions. Although the search results highlight the synthesis of various chiral sulfonic acids, including those with central chirality, the focus for biphenyl derivatives is often on leveraging their axial chirality. nih.govresearchgate.net These catalysts are designed to create a specific chiral environment around the reaction center, thereby directing the stereochemical outcome of the reaction. The utility of these catalysts is continually being expanded to new synthetic methodologies, aiming to construct complex stereogenic centers with high levels of enantioselectivity. researchgate.netorganic-chemistry.org

Polymeric and Supported [1,1'-Biphenyl]-3-sulfonic Acid Catalysts

To address the challenges of catalyst separation and recycling in industrial processes, researchers have focused on immobilizing homogeneous catalysts onto solid supports. Polymeric and supported versions of this compound combine the catalytic activity of the sulfonic acid group with the practical advantages of a heterogeneous system. These solid acid catalysts are often synthesized by the sulfonation of a pre-formed polymer backbone, such as a styrene-divinylbenzene copolymer. researchgate.netumn.edu

The synthesis process typically involves treating the polymer with a sulfonating agent like chlorosulfonic acid. umn.edu The resulting materials are characterized by a high surface area, porous structure, and a significant concentration of sulfonic acid groups, which are crucial for their catalytic performance. umn.edu The properties of these polymeric catalysts, including pore size and acid site density, can be tuned by modifying the synthesis conditions and the structure of the polymer support. rsc.org

These supported catalysts have proven to be highly efficient and stable in a variety of acid-catalyzed reactions. Their performance has been evaluated in reactions such as esterifications and acylations, where they have often shown higher activity compared to conventional solid acid catalysts like ion-exchange resins and sulfonic acid-functionalized silicas. umn.edu The enhanced reactivity is attributed to their large surface area and the accessibility of the catalytic sites within their mesoporous structure. umn.edu A significant advantage of these polymeric catalysts is their excellent reusability, allowing for multiple reaction cycles with minimal loss of activity, which makes them economically and environmentally attractive for sustainable chemical manufacturing. rsc.org

Catalyst TypePolymer SupportKey FeaturesApplication Examples
Swelling Mesoporous PolymerPolydivinylbenzeneHigh surface area, abundant mesoporosity, high concentration of sulfonic groups. umn.eduEsterification, Acylation. umn.edu
Lyotropic Liquid Crystal PolymerSelf-assembled amphiphilic monomersMonodisperse nanopores, high catalytic site density. rsc.orgMolecular-size-selective esterification. rsc.org
Modified CopolymerStyrene-divinylbenzeneReliable chemical stability, ease of polymerization. researchgate.netDirect polycondensation polymerization. researchgate.net

Functionalized Biphenyl Sulfonic Acids as Building Blocks in Complex Organic Synthesis

Functionalized biphenyl sulfonic acids are valuable intermediates in the construction of more complex molecular architectures. The biphenyl framework serves as a rigid scaffold, while the sulfonic acid group and other substituents provide reactive handles for further chemical transformations. The synthesis of these building blocks often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prevalent method for forming the core biphenyl structure. nih.gov This reaction allows for the versatile connection of two aryl fragments, enabling the introduction of a wide array of functional groups onto the biphenyl skeleton.

The sulfonic acid moiety, often introduced via sulfonation of the biphenyl ring, imparts unique properties to the molecule. It can act as a directing group in subsequent electrophilic substitution reactions, influencing the position of incoming substituents. Furthermore, the strong acidity of the sulfonic acid group can be utilized in catalytic applications or it can be converted into other functional groups, such as sulfonamides or sulfonate esters, to build molecular diversity. Biphenyl derivatives are crucial in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional materials. ajgreenchem.com

The strategic incorporation of functional groups like carboxylates, amines, and sulfamates onto the biphenyl sulfonic acid scaffold has led to the development of molecules with specific biological targets. nih.gov For example, biphenyl derivatives substituted with sulfamate and carboxylate groups have been designed and synthesized as inhibitors for specific enzymes, demonstrating the importance of this class of compounds in drug discovery. nih.gov The versatility of the biphenyl sulfonic acid platform allows chemists to systematically modify the structure to optimize its interaction with biological targets or to fine-tune the properties of advanced materials.

Self-Assembly and Supramolecular Structures Involving Biphenyl Sulfonic Acid Moieties

The unique molecular structure of this compound and its derivatives makes them excellent candidates for the construction of ordered supramolecular assemblies. These structures are formed through spontaneous organization of molecules driven by non-covalent interactions. The key features of biphenyl sulfonic acid moieties that facilitate self-assembly are the rigid, planar, and aromatic nature of the biphenyl core, which promotes π-π stacking, and the presence of the highly polar sulfonic acid group, which can engage in strong hydrogen bonding. acs.org

In solution and in the solid state, these molecules can arrange themselves into well-defined, higher-order structures. For instance, bolaamphiphiles containing a central biphenyl core and terminal hydrophilic groups have been shown to self-assemble into helical structures in aqueous solutions. nih.gov The chirality at the molecular level can be translated into a preferred helicity at the supramolecular level, a phenomenon of great interest in materials science and chiroptical applications. nih.gov The pH of the solution can act as a stimulus to control the assembly and disassembly of these structures, as the ionization state of the sulfonic acid group affects the intermolecular interactions. nih.gov

Emerging Research Directions and Future Perspectives for 1,1 Biphenyl 3 Sulfonic Acid Research

Integration in Flow Chemistry and Microreactor Systems

The adoption of flow chemistry and microreactor technology is a significant trend in modern chemical synthesis, offering advantages in safety, efficiency, and scalability. nih.govchemtrix.com These systems provide superior control over reaction parameters through enhanced heat and mass transfer, which is particularly beneficial for potentially hazardous reactions or those involving unstable intermediates. nih.govalmacgroup.com The integration of [1,1'-Biphenyl]-3-sulfonic acid into these continuous processing systems is an area of growing interest.

Flow chemistry enables the use of reaction conditions, such as high temperatures and pressures, that might be too dangerous for conventional batch reactors, potentially leading to faster and more selective reactions. chemtrix.comgoogle.com For reactions involving this compound, either as a reactant, catalyst, or intermediate, flow systems can offer precise control over residence times and mixing, minimizing side reactions and improving product yields. chemtrix.comalmacgroup.com The small reactor volumes inherent to microreactor systems enhance safety, a key consideration when working with reactive sulfonation agents. google.com Automated flow chemistry setups also allow for rapid optimization of reaction conditions, accelerating the development of synthetic protocols. chemtrix.com

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

Feature Batch Processing Flow Chemistry / Microreactors
Mixing Diffusion-dependent, can be slow Rapid and efficient micromixing
Heat Transfer Low surface-area-to-volume ratio High surface-area-to-volume ratio, rapid heating/cooling
Safety Large volumes of hazardous materials Small hold-up volume, enhanced control
Scalability Often requires re-optimization "Scaling out" by parallelization, more direct

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, residence time |

Advancements in Sustainable Synthesis and Catalytic Processes

Modern chemical research places a strong emphasis on sustainability and green chemistry principles. For this compound and related compounds, this translates into developing more environmentally benign synthesis methods and leveraging their properties in sustainable catalytic applications.

A key area of advancement is the development of heterogeneous solid acid catalysts, where sulfonic acid groups are immobilized on solid supports. acs.org This approach simplifies catalyst separation from the reaction products, enabling easy recovery and recycling, which is both economical and environmentally friendly. acs.orgbeilstein-journals.org Researchers have successfully functionalized materials like mesoporous silica (B1680970) and magnetic nanoparticles with sulfonic acid groups to create highly efficient and reusable catalysts for various organic transformations. acs.orgresearchgate.net While not specific to this compound, these methodologies provide a clear blueprint for its future application. For instance, a sustainable approach for Friedel-Crafts reactions utilizes sulfonic acid-functionalized mesoporous silica that can be recycled up to eight times. acs.org Similarly, green synthesis protocols for biphenyl (B1667301) derivatives are being developed using water-soluble, recyclable nanocatalysts, achieving high yields at room temperature in aqueous media. researchgate.net

Exploration in Advanced Chemical Materials

The rigid biphenyl backbone combined with the functional sulfonic acid group makes this compound a valuable building block for a variety of advanced materials. beilstein-journals.org Its derivatives are being explored as key components in the synthesis of functional polymers, metal-organic frameworks (MOFs), and other nanostructured materials.

In the field of polymer science, sulfonated biphenylene structures are integral to the development of proton exchange membranes (PEMs) for fuel cells. nih.gov The sulfonic acid groups provide proton conductivity, while the robust biphenyl structure imparts mechanical and thermal stability to the polymer membrane. Research in this area focuses on synthesizing novel copolymers to achieve high ion exchange capacity and proton conductivity while maintaining low water swelling. nih.gov Furthermore, related biphenyl-based molecules, such as biphenyl dicarboxylic acids, are widely used as organic ligands for the construction of MOFs. bldpharm.combldpharm.com These crystalline materials have potential applications in gas storage, separation, and catalysis. The incorporation of a sulfonic acid group onto the biphenyl ligand could introduce new functionalities and applications for the resulting MOFs.

Cross-Disciplinary Methodological Development

Research on this compound increasingly lies at the interface of traditional organic chemistry and other scientific disciplines, including materials science, chemical engineering, and medicinal chemistry. This cross-pollination drives methodological innovation and opens new avenues for application.

One significant area of interdisciplinary development is in catalysis. Biphenyl sulfonic acid ligands have been developed for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. nih.gov The development of these ligands requires a synergy between organic synthesis (to create the ligand) and inorganic/organometallic chemistry (to study their coordination with metal centers and catalytic activity). This research has led to significant improvements in catalytic C-N bond formation, a crucial reaction in drug discovery. nih.gov The application of these compounds as solid acids in heterogeneous catalysis also bridges organic chemistry with materials science and process engineering, focusing on catalyst design, characterization, and performance in industrial processes. acs.orgbeilstein-journals.org

Current Challenges and Future Opportunities in this compound Research

Despite significant progress, several challenges remain in the research and application of this compound. A primary challenge is the development of scalable, cost-effective, and sustainable synthetic routes that provide high purity material suitable for advanced applications like electronics or polymer synthesis. For catalytic applications, improving the long-term stability and recyclability of catalysts derived from this compound is crucial for industrial viability.

However, the opportunities for future research are vast. The continued integration of this compound into continuous flow manufacturing processes promises safer and more efficient chemical production. namiki-s.co.jp There is significant potential in designing novel functional materials, including advanced polymers for energy applications and bespoke MOFs for environmental remediation or chemical sensing. researchgate.net As our understanding of structure-property relationships grows, the rational design of new catalysts and materials based on the this compound scaffold will likely lead to breakthroughs in diverse fields, from sustainable chemical synthesis to advanced electronics. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-3-sulfonic acid and its sodium salts?

  • Methodological Answer : The synthesis of this compound derivatives typically involves sulfonation of biphenyl precursors under controlled acidic conditions. For sodium salts (e.g., sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate), neutralization of the sulfonic acid with sodium hydroxide is critical. Structural analogs, such as 4-biphenylcarboxylic acid, are synthesized via carboxylation or oxidation of biphenyl intermediates, as seen in catalogued reagents . Purity is enhanced by recrystallization or column chromatography.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use of sulfonic acid derivatives (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid) as internal standards to calibrate chemical shifts and confirm molecular structure .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against known standards.
  • Elemental Analysis : Validate empirical formulas (e.g., C₂₆H₃₄NaO₅PS·xH₂O) by matching experimental and theoretical carbon/hydrogen/sulfur percentages .

Advanced Research Questions

Q. What advanced analytical methods address metabolite interference when quantifying this compound in environmental matrices?

  • Methodological Answer : Environmental residue analysis requires:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Selective detection of this compound amid metabolites like 1,1'-biphenyl-4-ol and 1,1'-biphenyl-4-oxysulfonic acid. Use isotope-labeled internal standards to correct matrix effects .
  • Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate sulfonic acids from hydrophobic interferents.

Q. How can computational models predict interactions between this compound and biological macromolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model sulfonic acid group interactions with protein binding sites (e.g., sulfonate-enzyme complexes). Parameterize force fields using quantum mechanical data from analogous sulfonic acids .
  • Docking Studies : Predict affinity for targets like cytochrome P450 enzymes, considering steric and electronic effects of the biphenyl backbone.

Q. What challenges arise in correlating the physical properties of this compound with its structural analogs?

  • Methodological Answer :

  • Solubility Studies : Compare sulfonic acid derivatives (e.g., [1,1'-Biphenyl]-4,4'-disulfonic acid) to assess pH-dependent solubility trends. Use Hansen solubility parameters to rationalize solvent compatibility .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds; hydrate forms (e.g., sodium salts) may exhibit lower melting points than anhydrous analogs .

Q. What experimental protocols ensure stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Humidity Control : Store hygroscopic sodium salts in desiccators with silica gel. Monitor hydration states via Karl Fischer titration.
  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts. Use amber glassware for long-term storage .

Data Contradictions and Gaps

Q. How should researchers address discrepancies in bioaccumulation data for biphenyl sulfonic acid derivatives?

  • Methodological Answer : Existing bioaccumulation studies on diisopropyl-1,1'-biphenyl highlight insufficient experimental BCF values (e.g., single BCF = 104721). For this compound, conduct:

  • Aquatic Toxicity Assays : Measure BCF in model organisms (e.g., Daphnia magna) under OECD guidelines.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight descriptors, cross-referenced with EPA guidelines .

Methodological Tables

Property Analytical Technique Key Considerations Reference
Purity VerificationNMR, HPLC, Elemental AnalysisUse sulfonic acid internal standards for NMR
Environmental QuantitationLC-MS/MSCorrect for metabolite interference via SPE
Stability AssessmentTGA, Karl Fischer TitrationMonitor hydration and thermal decomposition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.